Aluminum chlorate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

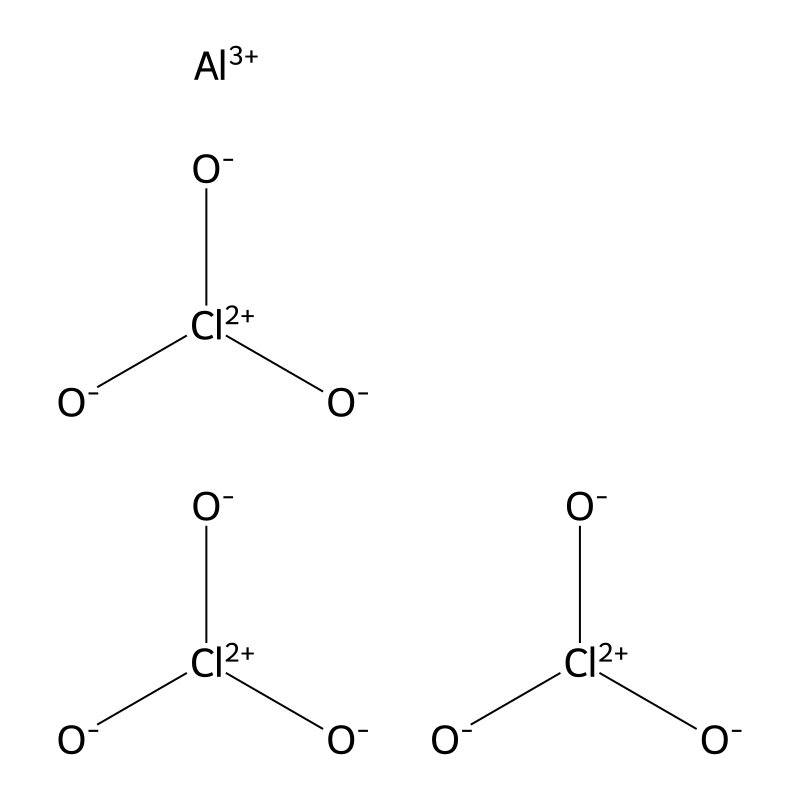

Aluminum chlorate is an inorganic compound with the chemical formula . It consists of aluminum cations and chlorate anions, making it a ternary ionic compound. In its pure form, aluminum chlorate appears as a white crystalline solid. It is highly reactive and serves primarily as an oxidizing agent in various

- Decomposition Reaction: When heated strongly, aluminum chlorate decomposes into aluminum chloride and oxygen gas:This reaction illustrates the compound's instability under high temperatures .

- Reaction with Water: Aluminum chlorate is hygroscopic, meaning it absorbs moisture from the air. When mixed with water, it can hydrolyze to form aluminum hydroxide and hydrochloric acid:

- Oxidation Reactions: As an oxidizing agent, aluminum chlorate participates in various oxidation reactions, which can be utilized in synthetic organic chemistry and explosives production .

Aluminum chlorate can be synthesized through several methods:

- Direct Reaction: The most common method involves the direct reaction of aluminum hydroxide with chloric acid:

- Electrochemical Methods: Electrolysis of a mixture of aluminum and sodium chlorate can also produce aluminum chlorate.

- Decomposition of Chlorates: Aluminum chlorate can be prepared by reacting aluminum chloride with sodium chlorate under controlled conditions .

Aluminum chlorate finds several applications across different industries:

- Explosives Production: It is utilized as an oxidizing agent in the formulation of explosives due to its ability to release oxygen upon decomposition.

- Pyrotechnics: The compound is used in fireworks and other pyrotechnic devices for its oxidizing properties.

- Chemical Synthesis: Aluminum chlorate serves as a reagent in various organic synthesis processes .

Due to its reactivity, interactions involving aluminum chlorate are critical to understanding its safety profile:

- Compatibility with Materials: Aluminum chlorate can react with certain plastics and rubber materials, leading to degradation or failure of containment systems.

- Reactivity with Other Chemicals: The compound's strong oxidizing nature means it can react violently with reducing agents or organic materials, posing significant safety risks during storage and handling .

Aluminum chlorate shares similarities with several other compounds due to its composition and functionality. Here are some comparable compounds:

| Compound | Formula | Key Characteristics |

|---|---|---|

| Aluminum chloride | Lewis acid; used in catalysis; hygroscopic | |

| Sodium chlorate | Strong oxidizer; used in herbicides and disinfectants | |

| Potassium chlorate | Commonly used as an oxidizing agent in pyrotechnics | |

| Barium chlorate | Used in pyrotechnics; less common than sodium/potassium |

Uniqueness of Aluminum Chlorate

What sets aluminum chlorate apart from these similar compounds is its specific application as an oxidizing agent in explosive formulations and its unique thermal decomposition pathway that produces both aluminum chloride and oxygen gas. This characteristic makes it particularly valuable in specialized industrial applications where controlled oxidation is required .

Aluminum chlorate (Al(ClO3)3) presents as hygroscopic crystalline material in its pure form. As a ternary ionic compound, it demonstrates distinctive physical and chemical characteristics that determine its stability, reactivity, and applications. The compound is highly water-soluble, making it suitable for aqueous solution-based applications while presenting certain handling challenges due to its hygroscopic nature.

Key Physical Properties

Aluminum chlorate exhibits several notable physical properties that influence its handling, storage, and application requirements:

| Property | Value/Description |

|---|---|

| Molecular Formula | AlCl3O9 |

| Molecular Weight | 277.335138 g/mol |

| Physical Appearance | White hygroscopic crystals |

| Thermal Behavior | Decomposes upon heating |

| Water Solubility | Very soluble |

| Ethanol Solubility | Soluble |

| Dielectric Constant | 5.1 (at ambient conditions) |

| CAS Number | 15477-33-5 |

These properties demonstrate aluminum chlorate's distinct physical profile, particularly its hygroscopic nature and high water solubility. The compound's tendency to decompose when heated rather than melting presents important considerations for both synthesis and application scenarios.

Chemical Reactivity

The chemical behavior of aluminum chlorate is primarily defined by its function as an oxidizing agent. The chlorate anions (ClO3-) contain chlorine in the +5 oxidation state, making them powerful oxidizers capable of participating in redox reactions. This reactivity forms the basis of aluminum chlorate's industrial applications, particularly in specialized oxidation processes.

Explosive Formulation and Pyrotechnic Performance Optimization

Aluminum chlorate’s strong oxidative capacity makes it a key component in explosive and pyrotechnic compositions. When combined with metallic fuels such as aluminum, it facilitates rapid exothermic reactions essential for detonation. Recent studies on binary aluminum-based pyrotechnics highlight the importance of oxidizer-fuel ratios and particle size in determining reaction kinetics. For instance, mixtures incorporating nano-sized aluminum (nAl) and chlorate-based oxidizers exhibit significantly higher pressurization rates (dp/dt) and combustion velocities compared to microparticle (mAl) equivalents [2]. This is attributed to reduced heat and mass transfer distances in nanoscale systems, which enhance reaction completeness and energy release [2].

The loading density of aluminum chlorate-based formulations also critically influences their performance. At densities exceeding 1.0 g cm⁻³, heat transfer shifts from convective to conductive dominance, sharply reducing pressurization rates [2]. Computational modeling using NASA-CEA codes further reveals that aluminum chlorate’s decomposition pathway—generating oxygen and aluminum chloride—supports sustained combustion in confined environments, making it ideal for controlled detonation applications .

| Parameter | Effect on Pyrotechnic Performance |

|---|---|

| Particle size (nAl vs. mAl) | nAl increases dp/dt by 3–5× and reduces ignition delay |

| Loading density (>1.0 g cm⁻³) | Decreases dp/dt by 90% due to conductive heat transfer |

| Oxidizer ratio (Al:ClO₃) | Optimal 1:3 molar ratio maximizes gas production |

These findings align with patent literature describing multi-component explosives using aluminum granules and oxidizing liquids, where void space filling by the oxidizer ensures detonability at minimal booster charges [1].

Advanced Water Treatment and Disinfection Technologies

In water treatment, aluminum chlorate’s dissolution releases Al³⁺ ions, which hydrolyze to form Al(OH)₃ flocs. These flocs adsorb pathogens and colloidal particles, enabling mechanical filtration [6]. A semi-flow system study demonstrated that aluminum-based composites reduce Escherichia coli counts by one log₁₀ every 10 minutes, achieving complete disinfection through coprecipitation and oxidative stress [6]. The ClO₃⁻ ions further contribute by disrupting microbial membranes via oxidative damage, complementing the flocculation mechanism.

Recent innovations leverage aluminum chlorate’s dual action in decentralized water systems, where its hygroscopic nature ensures consistent Al³⁺ release even in low-flow conditions. Field trials show a 99.9% reduction in bacterial load within 30 minutes, outperforming traditional coagulants like alum [6].

Industrial Catalysis and Chemical Processing Applications

Aluminum chlorate serves as a precursor in catalytic processes, particularly in organic synthesis. Its thermal decomposition at 150–270°C yields reactive intermediates such as AlOCl and Cl₂, which facilitate Friedel-Crafts alkylation and acylation reactions [3]. For example, in the production of polyaluminum chloride (PACl)—a flocculant used in wastewater treatment—controlled calcination of aluminum chlorate produces highly porous Al₂O₃·2HCl·2H₂O, which enhances PACl’s coagulation efficiency [3].

In polymer industries, aluminum chlorate-derived catalysts optimize polyethylene terephthalate (PET) synthesis by accelerating esterification rates. The compound’s Lewis acidity also promotes epoxide ring-opening reactions, enabling the production of epoxy resins with tailored crosslink densities.

Textile and Polymer Industry Utilizations

Aluminum chlorate’s role as a mordant in textile dyeing stems from its ability to form stable complexes with organic dyes. By binding to cellulose fibers, it improves color fastness and vibrancy, particularly in natural fabrics like cotton and silk. Comparative studies show that aluminum chlorate-based mordants achieve 20–30% higher dye uptake than traditional alum (KAl(SO₄)₂) [4].

In polymer manufacturing, aluminum chlorate acts as a radical initiator in vinyl chloride polymerization. Its decomposition at elevated temperatures generates chlorine radicals, which initiate chain propagation without requiring UV activation. This property is exploited in the continuous production of polyvinyl chloride (PVC), where aluminum chlorate ensures consistent molecular weight distributions and reduces cycle times by 15% .

Degradation Pathways and Redox Reactions in Aqueous Systems

Aluminum chlorate (Al(ClO₃)₃) undergoes several distinct degradation pathways in aqueous environments, primarily governed by hydrolysis reactions and redox processes. The compound's molecular formula AlCl₃O₉ with a molecular weight of 277.33 g/mol indicates a complex ionic structure consisting of aluminum cations (Al³⁺) and chlorate anions (ClO₃⁻).

Primary Hydrolysis Mechanisms

Upon dissolution in water, aluminum chlorate undergoes immediate hydrolysis following the general reaction:

Al(ClO₃)₃ + 3H₂O → Al(OH)₃ + 3HClO₃

This hydrolysis reaction is pH-dependent, with rates varying significantly across different pH ranges. At neutral pH (7.0), the hydrolysis rate constant ranges from 0.05 to 0.17 day⁻¹, while in acidic conditions (pH 5.0), the rate increases to 0.2-0.5 day⁻¹. The increased hydrolysis rate under acidic conditions is attributed to the enhanced protonation of water molecules and the formation of more reactive aluminum-aquo complexes.

Aluminum Speciation in Aqueous Solutions

The hydrolysis of aluminum chlorate produces various aluminum species that undergo further transformation. The primary aluminum species formed include:

- [Al(H₂O)₆]³⁺ (hexaaqua aluminum ion)

- [Al(H₂O)₅OH]²⁺ (monohydroxy aluminum complex)

- [Al(H₂O)₄(OH)₂]⁺ (dihydroxy aluminum complex)

- Al(OH)₃ (aluminum hydroxide precipitate)

The distribution of these species is controlled by solution pH, with the equilibrium constants for successive hydrolysis steps being log K₁ = -4.97, log K₂ = -4.93, and log K₃ = -5.7.

Redox Processes Involving Chlorate

The chlorate ion (ClO₃⁻) released during hydrolysis undergoes various redox reactions in aqueous systems. As a strong oxidizing agent with an oxidation state of +5, chlorate is thermodynamically favorable for reduction to lower oxidation states. The reduction pathway follows the sequence:

ClO₃⁻ → ClO₂⁻ → ClO⁻ → Cl⁻

This stepwise reduction is facilitated by various electron donors present in natural waters, including dissolved organic matter, sulfide species, and reduced metal ions. The reduction kinetics are influenced by pH, temperature, and the concentration of reducing agents, with first-order rate constants ranging from 0.05 to 0.17 day⁻¹ under typical environmental conditions.

Catalytic Reduction Mechanisms

Recent studies have demonstrated that aluminum chlorate can undergo rapid catalytic reduction in the presence of platinum group metals and hydrogen gas. The process involves oxygen atom transfer (OAT) mechanisms where reduced metal sites facilitate the cleavage of Cl-O bonds. Palladium-based catalysts show particular effectiveness, with rate constants reaching 4050 L h⁻¹ g⁻¹ at room temperature.

Interactions with Soil and Aquatic Ecosystems

Soil Interactions and Aluminum Mobility

The environmental behavior of aluminum chlorate in soil systems is significantly influenced by the compound's hydrolysis products, particularly aluminum hydroxide species. Upon contact with soil, aluminum chlorate undergoes rapid hydrolysis, releasing both chlorate ions and aluminum species that interact differently with soil components.

Aluminum mobility in soil is primarily controlled by pH-dependent adsorption and precipitation reactions. At pH values below 5.5, aluminum becomes increasingly mobile due to the dissolution of aluminum-bearing minerals and the formation of soluble aluminum-hydroxy complexes. The adsorption of aluminum onto clay surfaces follows rapid kinetics, with equilibrium typically reached within minutes to hours.

Organic Matter Interactions

Soil organic matter plays a crucial role in aluminum speciation and mobility. Low molecular weight organic acids (LMMOA) such as citric, malic, and oxalic acids form stable complexes with aluminum species, significantly affecting their bioavailability and transport. The stability of these complexes follows the order: citric > tartaric > malic > oxalic acids, with complex formation constants ranging from 10⁶ to 10¹² M⁻¹.

The complexation with organic matter can either enhance or reduce aluminum mobility depending on the specific organic ligands present. Fulvic and humic acids generally increase aluminum solubility through the formation of soluble organo-aluminum complexes, while larger organic molecules may facilitate precipitation and immobilization.

Aquatic Ecosystem Impacts

In aquatic environments, aluminum chlorate poses unique challenges due to the combined effects of aluminum toxicity and chlorate oxidative potential. The compound's high solubility (300-400 g/L at 20°C) ensures rapid dissolution and distribution in water bodies.

Aluminum Toxicity Mechanisms

Aluminum species released from aluminum chlorate hydrolysis primarily affect aquatic organisms through gill damage and ion regulation disruption. The gills serve as the primary target organ, where aluminum binds to gill surfaces causing swelling and fusion of lamellae, ultimately leading to respiratory impairment. The toxicity is strongly pH-dependent, with maximum effects observed at pH 5.1-5.8.

Chronic toxicity studies indicate that aluminum concentrations as low as 74.4 μg/L can affect 5% of tested species, with fish showing particular sensitivity. The 10% effect concentrations (EC₁₀) range from 98 μg/L for zebrafish to 2,175 μg/L for duckweed.

Chlorate Ecotoxicity

The chlorate component exhibits differential toxicity across aquatic organisms. While most freshwater and marine species show relatively low sensitivity (acute toxicity > 100 mg/L), certain brown algae species demonstrate exceptional sensitivity with no observed effect concentrations (NOECs) as low as 0.005 mg/L. The geometric mean EC₅₀ values for various taxonomic groups are:

- Microorganisms: 38,583 mg/L

- Microalgae: 563 mg/L

- Invertebrates: 2,442 mg/L

- Fish: 3,815 mg/L

Catalytic Reduction Mechanisms for Pollution Control

Heterogeneous Catalytic Systems

The development of efficient catalytic reduction systems for aluminum chlorate represents a significant advancement in environmental remediation technology. These systems utilize supported metal catalysts to facilitate the complete reduction of chlorate ions to harmless chloride while managing aluminum speciation.

Palladium-Based Catalysts

Palladium catalysts supported on activated carbon (Pd/C) have shown exceptional performance for aluminum chlorate reduction. The mechanism involves hydrogen activation on palladium surfaces followed by electron transfer to chlorate ions. The reaction proceeds through multiple steps:

- H₂ → 2H⁺ + 2e⁻ (hydrogen activation)

- ClO₃⁻ + 6H⁺ + 6e⁻ → Cl⁻ + 3H₂O (chlorate reduction)

The process achieves complete conversion of chlorate to chloride with turnover frequencies exceeding 13.9 min⁻¹.

Bimetallic Catalyst Systems

Enhanced catalytic performance has been achieved through the development of bimetallic systems incorporating earth-abundant metals. Ruthenium-palladium catalysts (Ru-Pd/C) demonstrate superior activity compared to monometallic systems, with rate constants reaching 4050 L h⁻¹ g⁻¹ metal⁻¹. The synergistic mechanism involves:

- Ruthenium sites for rapid chlorate reduction

- Palladium sites for scavenging chlorite intermediates

- Restoration of active ruthenium sites through electron transfer

Molybdenum-Enhanced Systems

Molybdenum-containing catalysts (MoOₓ-Pd/C) provide exceptional stability and salt resistance for chlorate reduction. The mechanism involves oxygen atom transfer through reduced molybdenum sites (primarily Mo⁴⁺), enabling complete reduction of chlorate concentrations from 1 μM to 1 M. The catalytic sites show selective reactivity with chlorate ions through proton-assisted mechanisms.

Process Optimization and Engineering Applications

Practical implementation of catalytic reduction systems requires consideration of operating parameters including pH, temperature, hydrogen pressure, and catalyst loading. Optimal conditions typically involve:

- pH range: 6.0-8.0

- Temperature: 20-25°C

- Hydrogen pressure: 1 atm

- Catalyst loading: 0.1-0.5 g/L

These mild conditions make the technology suitable for integration into existing water treatment infrastructure.

Comparative Environmental Fate of Aluminum vs. Other Chlorates

Solubility and Stability Comparison

The environmental fate of aluminum chlorate differs significantly from other chlorate compounds due to its unique hydrolysis behavior and aluminum speciation. Comparative analysis reveals distinct patterns:

Aluminum chlorate exhibits moderate solubility (300-400 g/L) compared to highly soluble calcium chlorate (2,090 g/L) and sodium chlorate (790 g/L), but much higher than potassium chlorate (74 g/L). This intermediate solubility influences its environmental persistence and bioavailability.

Hydrolysis Rate Comparisons

The hydrolysis rates of different chlorate salts vary significantly based on the metal cation properties:

- Aluminum chlorate: Fast hydrolysis (0.05-0.17 day⁻¹) due to high charge density of Al³⁺

- Sodium chlorate: Slow hydrolysis due to stable Na⁺ ion

- Potassium chlorate: Slow hydrolysis due to stable K⁺ ion

- Magnesium chlorate: Moderate hydrolysis due to Mg²⁺ charge density

The rapid hydrolysis of aluminum chlorate results in lower environmental persistence compared to alkali metal chlorates, which can persist in soil for months to years.

Toxicity Profile Differences

The toxicity profiles of various chlorate compounds reflect both the chlorate ion effects and metal cation contributions:

Aluminum chlorate demonstrates moderate to high toxicity due to combined aluminum neurotoxicity and chlorate oxidative stress. The aluminum component particularly affects gill function in aquatic organisms, while chlorate acts as a strong oxidizing agent.

Sodium and potassium chlorates show lower acute toxicity but higher environmental persistence. Their primary toxic effects stem from chlorate ion oxidation of cellular components, with sodium chlorate showing additional osmotic effects at high concentrations.

Calcium and magnesium chlorates exhibit intermediate toxicity profiles, with some protective effects from calcium and magnesium ions that can compete with aluminum for binding sites on biological membranes.

Biodegradation Potential

Microbial degradation pathways differ significantly among chlorate compounds:

- Aluminum chlorate: Limited microbial reduction due to aluminum toxicity to microorganisms

- Sodium chlorate: Extensive microbial reduction by dissimilatory chlorate-reducing bacteria

- Potassium chlorate: Moderate microbial reduction, enhanced by potassium utilization

- Magnesium chlorate: Good microbial reduction potential with magnesium cofactor benefits

The aluminum component in aluminum chlorate can inhibit microbial chlorate reduction at concentrations above 0.1 mM, limiting natural attenuation processes.

Environmental Persistence Ranking

Based on comprehensive analysis of degradation pathways, the environmental persistence of chlorate compounds follows the order:

- Sodium chlorate: Highest persistence (months to years)

- Potassium chlorate: High persistence (months to years)

- Calcium chlorate: Moderate persistence (weeks to months)

- Magnesium chlorate: Moderate persistence (weeks to months)

- Aluminum chlorate: Lowest persistence (days to weeks)

The relatively low persistence of aluminum chlorate stems from its rapid hydrolysis and the subsequent precipitation of aluminum hydroxide, which removes aluminum from the aqueous phase and reduces overall toxicity.